1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
1-(4-Chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-chlorophenyl group at position 1, a 4-methoxyphenyl-1,2,5-oxadiazole moiety at position 3, and a carboxamide linker.
Properties
Molecular Formula |
C20H14ClN5O4 |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN5O4/c1-29-15-8-2-12(3-9-15)17-19(25-30-24-17)22-20(28)18-16(27)10-11-26(23-18)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,22,25,28) |
InChI Key |
LHYUZZFBLZIYQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water and acid or base catalysts .
Scientific Research Applications
The compound 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide exhibits a range of applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, supported by case studies and data tables.
Chemical Properties and Structure
This compound is characterized by its unique molecular structure, which includes a dihydropyridazine core substituted with a chlorophenyl group and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.
Molecular Formula
- C : 19
- H : 17
- Cl : 1
- N : 4
- O : 3
Molecular Weight
- Approximately 358.81 g/mol
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole and dihydropyridazine derivatives have shown promising activity against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, particularly in relation to conditions like rheumatoid arthritis and other inflammatory disorders. Its ability to modulate inflammatory cytokines presents a therapeutic avenue.
Case Study:
In vitro studies showed that the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages, suggesting its potential use in treating inflammatory diseases .
Future Research Directions
Further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:
- In vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To clarify the exact biochemical pathways affected by the compound.
- Formulation Development: To enhance bioavailability and therapeutic effectiveness.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Molecular modeling studies and experimental data are used to elucidate the exact binding sites and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from patent literature and computational studies. Key comparisons include:
Substituent Effects on Bioactivity
- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide (Example 53, ): Structural Differences: Replaces the pyridazine core with a pyrazolo[3,4-d]pyrimidine system and incorporates a chromenone scaffold. Functional Impact: The fluorophenyl and chromenone groups enhance hydrophobic interactions with kinase ATP-binding pockets, contributing to IC₅₀ values in the nanomolar range for CDK2 inhibition . Data: Molecular weight = 589.1 g/mol; Melting point = 175–178°C .
| Parameter | Target Compound | Example 53 |
|---|---|---|
| Core Structure | Pyridazine | Pyrazolo[3,4-d]pyrimidine |
| Key Substituents | 4-Chlorophenyl, 4-methoxyphenyl | Chromenone, fluorophenyl |
| Molecular Weight (g/mol) | Not reported | 589.1 |
| Melting Point (°C) | Not reported | 175–178 |
Role of Heterocyclic Linkers
- 1,2,5-Oxadiazole vs. 1,3-Oxazine :
Computational Predictions
- AutoDock4 Analysis (): Docking studies of similar compounds suggest that the 4-methoxyphenyl group in the target compound could engage in π-π stacking with kinase hydrophobic pockets, while the carboxamide linker forms hydrogen bonds with catalytic lysine residues .
Methodological Considerations
- Synthesis Challenges : The compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ), but the oxadiazole ring may require specialized conditions to avoid ring-opening reactions .
Biological Activity
1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a dihydropyridazine core substituted with a chlorophenyl group and an oxadiazole moiety. The molecular formula is with a molecular weight of approximately 397.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.83 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide |
Antitumor Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antitumor activity. For instance, derivatives of 1,2,4-oxadiazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that similar compounds have IC50 values ranging from 2.76 µM to 9.27 µM against different human tumor cell lines, including ovarian and renal cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : It has been reported to inhibit several enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways associated with cell proliferation .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of oxadiazole derivatives against a panel of cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells with an IC50 value significantly lower than that for normal cells .
- Inflammation and Pain Models : In animal models of inflammation, the compound demonstrated anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests potential therapeutic applications in treating inflammatory conditions .
Q & A
Q. What are the critical steps to ensure high-yield synthesis of this compound?
Methodological Answer: Optimize reaction conditions using controlled copolymerization (e.g., redox initiators like ammonium persulfate) and precise stoichiometric ratios of monomers (e.g., CMDA and DMDAAC derivatives). Monitor intermediates via HPLC and adjust pH/temperature to minimize side reactions . Purify via recrystallization or column chromatography, validated by TLC and mass spectrometry (MS) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm) and oxadiazole/methoxyphenyl groups .
- X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between the pyridazine and oxadiazole rings (single-crystal studies at 123 K, R-factor < 0.06) .
- FT-IR: Validate carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Q. How to assess purity and stability under experimental conditions?
Methodological Answer:
- HPLC-PDA: Use C18 columns (e.g., Chromolith) with gradient elution (acetonitrile/water + 0.1% TFA) to quantify impurities (<98% purity) .
- Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage of the oxadiazole ring .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Syntize analogs with substituent variations (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to evaluate electronic effects on bioactivity .
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with oxadiazole) . Validate via calcium mobilization assays in CHO-K1 cells (EC₅₀ determination) .
Q. What strategies resolve contradictions in biological activity data?
Methodological Answer:
- Orthogonal Assays: Compare in vitro enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to distinguish direct target effects vs. off-target cytotoxicity .
- Metabolic Profiling: Incubate with liver microsomes (human/rat) to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
Q. How to predict binding modes using computational chemistry?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., 1 µs trajectories in GROMACS) to assess stability of the dihydropyridazine core in hydrophobic pockets .
- Free Energy Perturbation (FEP): Calculate ΔΔG for substituent modifications (e.g., chloro vs. methoxy groups) to prioritize synthetic targets .
Q. What experimental approaches validate target engagement?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay): Expose treated cells to heat stress (37–65°C) and quantify target protein stabilization via Western blot .
- SPR (Surface Plasmon Resonance): Immobilize the target protein (e.g., kinase) and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
